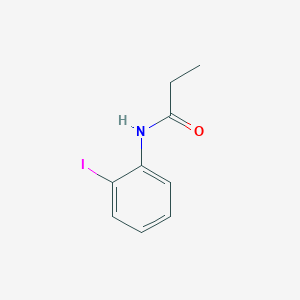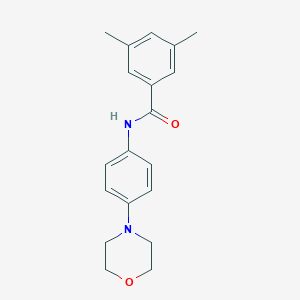
4-bromo-N-(2-ethyl-6-methylphenyl)-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(2-ethyl-6-methylphenyl)-3,5-dimethoxybenzamide, also known as Bromo-DragonFLY, is a potent psychedelic drug that belongs to the phenethylamine family. It was first synthesized in 1998 by a team of researchers at Purdue University led by David E. Nichols. Bromo-DragonFLY is a highly potent agonist for the 5-HT2A serotonin receptor and has been found to produce long-lasting and intense psychedelic effects in humans.
作用機序
4-bromo-N-(2-ethyl-6-methylphenyl)-3,5-dimethoxybenzamideFLY is a potent agonist for the 5-HT2A serotonin receptor, which is responsible for mediating the effects of serotonin in the brain. It has been found to produce long-lasting and intense psychedelic effects by binding to this receptor and activating downstream signaling pathways that alter the function of neurons in the brain.
Biochemical and Physiological Effects
4-bromo-N-(2-ethyl-6-methylphenyl)-3,5-dimethoxybenzamideFLY produces a range of biochemical and physiological effects in the brain and body. It has been found to increase the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are responsible for regulating mood, cognition, and behavior. It also alters the activity of various brain regions, including the prefrontal cortex, which is involved in executive function and decision-making.
実験室実験の利点と制限
4-bromo-N-(2-ethyl-6-methylphenyl)-3,5-dimethoxybenzamideFLY has several advantages for use in lab experiments. It is a highly potent and selective agonist for the 5-HT2A serotonin receptor, which makes it a useful tool for studying the role of this receptor in the brain. It also produces long-lasting and intense psychedelic effects, which can be used to study the neural correlates of altered states of consciousness.
However, there are also several limitations to the use of 4-bromo-N-(2-ethyl-6-methylphenyl)-3,5-dimethoxybenzamideFLY in lab experiments. It is a highly potent and potentially dangerous drug, with a narrow therapeutic index and a high risk of toxicity. It also produces long-lasting effects, which can make it difficult to study the acute effects of the drug.
将来の方向性
There are several future directions for research on 4-bromo-N-(2-ethyl-6-methylphenyl)-3,5-dimethoxybenzamideFLY and its effects on the brain. One area of interest is the development of new drugs that target the 5-HT2A serotonin receptor and produce similar effects to 4-bromo-N-(2-ethyl-6-methylphenyl)-3,5-dimethoxybenzamideFLY, but with a lower risk of toxicity. Another area of interest is the use of 4-bromo-N-(2-ethyl-6-methylphenyl)-3,5-dimethoxybenzamideFLY as a tool for studying the neural correlates of altered states of consciousness, such as meditation and lucid dreaming. Finally, there is a need for further research on the long-term effects of 4-bromo-N-(2-ethyl-6-methylphenyl)-3,5-dimethoxybenzamideFLY on the brain and body, as well as its potential therapeutic applications.
合成法
The synthesis of 4-bromo-N-(2-ethyl-6-methylphenyl)-3,5-dimethoxybenzamideFLY involves several steps, including the reaction of 2,6-dimethoxyphenol with ethyl iodide to form 2-ethyl-6-methoxyphenol. This compound is then reacted with 3,5-dimethoxybenzoyl chloride in the presence of a base to form 4-bromo-N-(2-ethyl-6-methylphenyl)-3,5-dimethoxybenzamide. The final product is purified using various techniques, including column chromatography and recrystallization.
科学的研究の応用
4-bromo-N-(2-ethyl-6-methylphenyl)-3,5-dimethoxybenzamideFLY has been used extensively in scientific research to study the mechanism of action of psychedelic drugs and their effects on the brain. It has been found to produce profound changes in perception, cognition, and mood, and has been used to study the neural correlates of consciousness and altered states of consciousness.
特性
製品名 |
4-bromo-N-(2-ethyl-6-methylphenyl)-3,5-dimethoxybenzamide |
|---|---|
分子式 |
C18H20BrNO3 |
分子量 |
378.3 g/mol |
IUPAC名 |
4-bromo-N-(2-ethyl-6-methylphenyl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C18H20BrNO3/c1-5-12-8-6-7-11(2)17(12)20-18(21)13-9-14(22-3)16(19)15(10-13)23-4/h6-10H,5H2,1-4H3,(H,20,21) |
InChIキー |
LBPAPBOCKBIRKK-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC(=C(C(=C2)OC)Br)OC)C |
正規SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC(=C(C(=C2)OC)Br)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-chlorobenzyl)-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B253121.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B253123.png)
![N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B253124.png)


![Methyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253132.png)


![Ethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253136.png)
![4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B253143.png)



